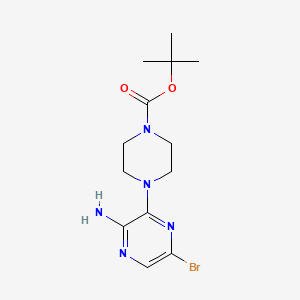

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzaldehydes . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent to synthesize 2-(substituted-phenyl) benzimidazole derivatives .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the condensation of benzene rings with nitrogen-containing functional groups at ortho position is typically involved in the synthesis of benzimidazole derivatives .

Applications De Recherche Scientifique

-

Synthesis of Benzimidazole Derivatives

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives have been studied extensively for their potential as anticancer agents . They possess a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

- Method : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .

- Results : The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure . This method has produced many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .

-

Synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide

- Field : Organic Chemistry

- Application : The synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide is an important process in organic chemistry .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : The synthesis results in a product substantially free from impurities .

-

Synthesis of 2-(4-(benzyloxy) phenyl)-4,5-diphenyl-1h-imidazole

-

Treatment of Parkinson’s Disease

- Field : Medicinal Chemistry

- Application : A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated for the treatment of Parkinson’s disease .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : The representative compound 3h possessed potent and selective MAO-B inhibitory activity (IC 50 = 0.062 µM), and its inhibitory mode was competitive and reversible . Additionally, 3h also displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent), significant metal chelating ability, and appropriate BBB permeability . Moreover, 3h exhibited good neuroprotective effect and anti-neuroinflammatory ability .

-

Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives

- Field : Organic Chemistry

- Application : The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives is an important process in organic chemistry .

- Method : A one-pot method has been described to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

- Results : The synthesis results in a product substantially free from impurities .

-

Synthesis of 4-(((5-(4-(Benzyloxy)phenyl)-2-thioxo-1, 3, 4-oxadiazol-3(2H)-yl)methyl)amino)benzoic acid

- Field : Organic Chemistry

- Application : The synthesis of 4-(((5-(4-(Benzyloxy)phenyl)-2-thioxo-1, 3, 4-oxadiazol-3(2H)-yl)methyl)amino)benzoic acid is an important process in organic chemistry .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : The synthesis results in a product with a yield of 79% .

-

Treatment of Parkinson’s Disease with Benzothiazole Derivatives

- Field : Medicinal Chemistry

- Application : A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated for the treatment of Parkinson’s disease .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : The results revealed that representative compound 3h possessed potent and selective MAO-B inhibitory activity (IC 50 = 0.062 µM), and its inhibitory mode was competitive and reversible . Additionally, 3h also displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent), significant metal chelating ability, and appropriate BBB permeability . Moreover, 3h exhibited good neuroprotective effect and anti-neuroinflammatory ability .

-

Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives

- Field : Organic Chemistry

- Application : The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives is an important process in organic chemistry .

- Method : A one-pot method has been described to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

- Results : The synthesis results in a product substantially free from impurities .

-

Synthesis of 4-(((5-(4-(Benzyloxy)phenyl)-2-thioxo-1, 3, 4-oxadiazol-3(2H)-yl)methyl)amino)benzoic acid

- Field : Organic Chemistry

- Application : The synthesis of 4-(((5-(4-(Benzyloxy)phenyl)-2-thioxo-1, 3, 4-oxadiazol-3(2H)-yl)methyl)amino)benzoic acid is an important process in organic chemistry .

- Method : The specific methods of synthesis are not detailed in the source .

- Results : The synthesis results in a product with a yield of 79% .

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYRLHBOMEIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693090 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde | |

CAS RN |

885278-93-3 | |

| Record name | 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)